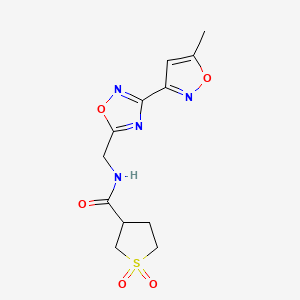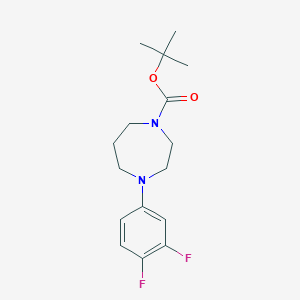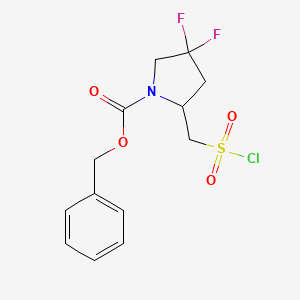
Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a chlorosulfonyl group (SO2Cl), a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), and a carboxylate group (COO-) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzyl group, a chlorosulfonyl group, a difluoropyrrolidine ring, and a carboxylate group . The exact structure would need to be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry methods.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. The chlorosulfonyl group is a good leaving group, so it might undergo nucleophilic substitution reactions . The carboxylate group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate group might increase its solubility in polar solvents . The exact properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Pd(II)-Catalyzed C-H Carboxylation : This study highlights a Pd(II)-catalyzed reaction for carboxylation of ortho-C-H bonds in anilides to form N-acyl anthranilic acids, providing a strategy for assembling molecules like benzoxazinones and quinazolinones (Giri, Lam, & Yu, 2010).
Photocarboxylation of Benzylic C–H Bonds : This research reports a visible-light-mediated carboxylation of benzylic C–H bonds with CO2 to form 2-arylpropionic acids, introducing a metal-free approach for synthesizing various drugs (Meng, Schirmer, Berger, Donabauer, & König, 2019).
Conversion of Thioglycosides to Glycosyl Triflates : This study presents a potent, metal-free combination of reagents for activating thioglycosides, highlighting the versatility of this chemical system (Crich & Smith, 2001).
Cholinesterase Inhibitors : This research involves benzyl pyrrolidine-1-carboxylates and explores their in vitro ability to inhibit acetylcholinesterase and butyrylcholinesterase, offering insights into developing new inhibitors (Pizova et al., 2017).
Benzylamines via Iron-Catalyzed Direct Amination : This study explores the synthesis of benzylamines, which are significant in pharmaceutical compounds, using a homogeneous iron complex, showcasing an environmentally friendly methodology (Yan, Feringa, & Barta, 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2NO4S/c14-22(19,20)8-11-6-13(15,16)9-17(11)12(18)21-7-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWIMCWPBUYWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2931421.png)
![2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2931423.png)

![Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine](/img/structure/B2931425.png)
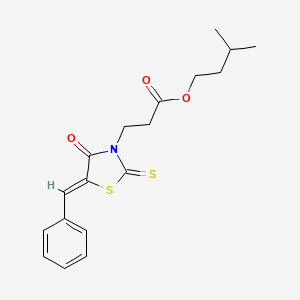
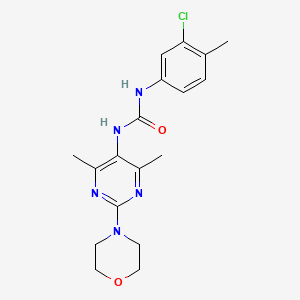
![2-O-Tert-butyl 3-O-ethyl (3S,3aS,6R,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate;hydrochloride](/img/structure/B2931429.png)
